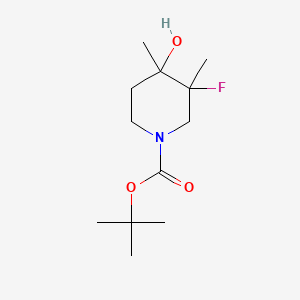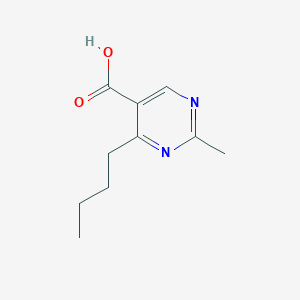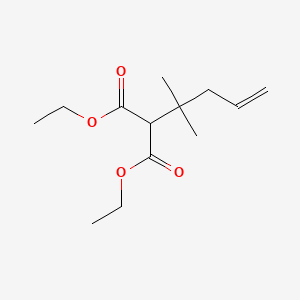
Diethyl (2-methylpent-4-en-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring diethyl and dimethyl groups attached to its carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst to form diethyl propanedioate. This intermediate can then undergo alkylation with 1,1-dimethyl-3-buten-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-1-butene: A similar compound with a simpler structure, used in polymerization reactions.
3,3-Dimethyl-1-butene: Another related compound, known for its use in organic synthesis and as a precursor to other chemicals.
Uniqueness
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is unique due to its combination of ester and alkyl groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
32119-46-3 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
diethyl 2-(2-methylpent-4-en-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-9-13(4,5)10(11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
DYOOBVZHCYWTFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


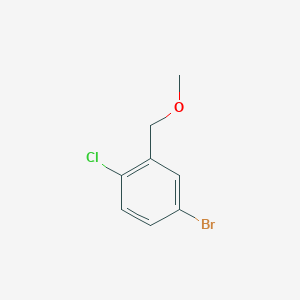
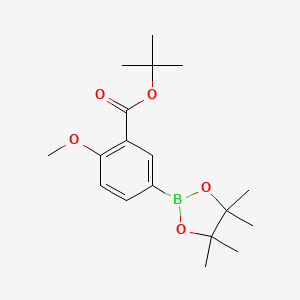
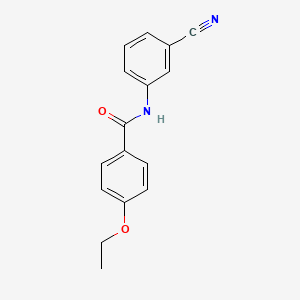
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
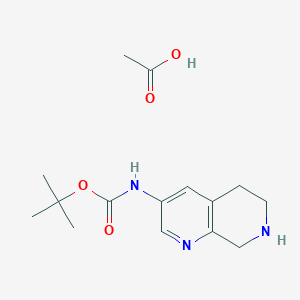
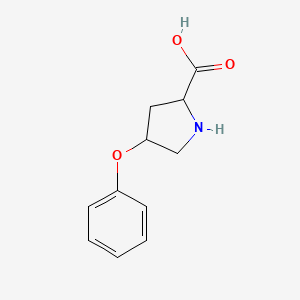
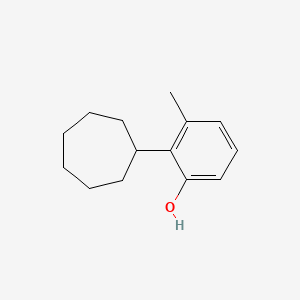
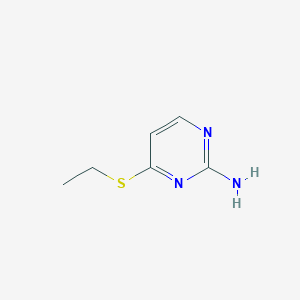
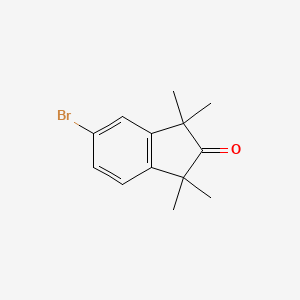
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
